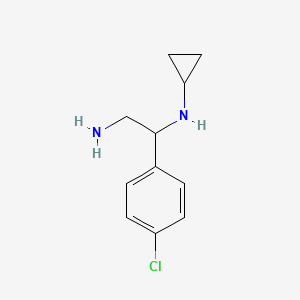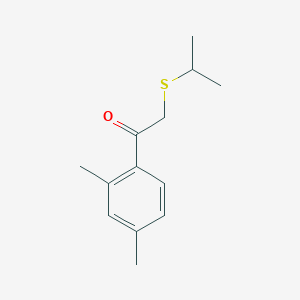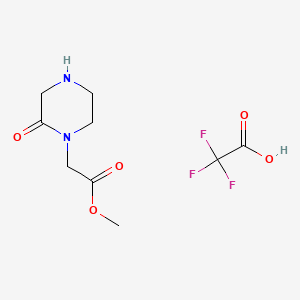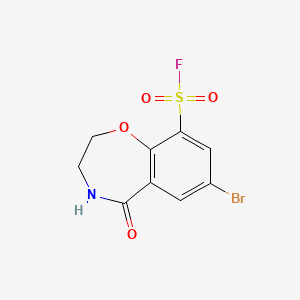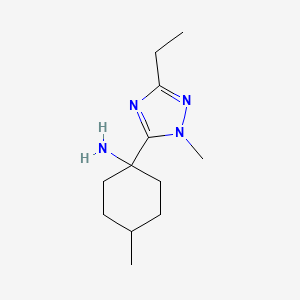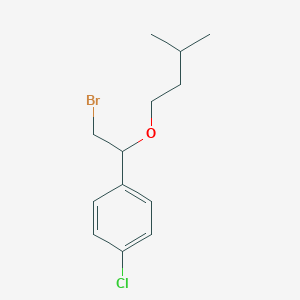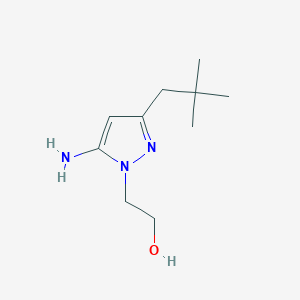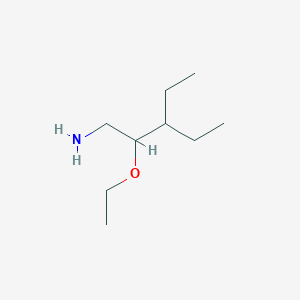![molecular formula C18H8Br2N4 B13639697 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline](/img/structure/B13639697.png)
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of bromine atoms at the 10th and 13th positions of the quinoxalino[2,3-f][1,10]phenanthroline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline typically involves a multi-step process. One common method includes the condensation reaction of 1,10-phenanthroline-5,6-dione with 2,3-diaminobromobenzene in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the formation of the quinoxaline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce quinoxaline-2,3-diones.
Applications De Recherche Scientifique
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Mécanisme D'action
The mechanism of action of 10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline involves its interaction with specific molecular targets. In medicinal applications, it can bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity, as it can inhibit metalloenzymes and interfere with metal-dependent processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A well-known ligand in coordination chemistry with similar structural features but lacks the bromine substituents.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups instead of bromine atoms, used in similar applications.
Uniqueness
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials for electronic and medicinal applications .
Propriétés
Formule moléculaire |
C18H8Br2N4 |
|---|---|
Poids moléculaire |
440.1 g/mol |
Nom IUPAC |
10,13-dibromoquinoxalino[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C18H8Br2N4/c19-11-5-6-12(20)18-17(11)23-15-9-3-1-7-21-13(9)14-10(16(15)24-18)4-2-8-22-14/h1-8H |
Clé InChI |
WWANNACHAMGVKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C4=NC5=C(C=CC(=C5N=C24)Br)Br)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)
